

Osilodrostat FDA approval timeline Cushing's syndrome

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Compound Focus: Osilodrostat

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FDA Approval Timeline

The table below summarizes the key regulatory milestones for **osilodrostat**.

Date	Event	Details
March 6, 2020	Initial FDA Approval	First approved for adults with Cushing's disease for whom pituitary surgery is not an option or has not been curative [1] [2] [3].
April 16, 2025	Label Expansion Approved	Indication broadened to treat endogenous hypercortisolemia in adults with Cushing's syndrome , encompassing more etiologies beyond Cushing's disease [2].
2020 & 2025	Orphan Drug Designation	Granted Orphan Drug Designation for the treatment of endogenous Cushing's syndrome [2].

Clinical Development & Trial Data

The FDA approvals were supported by a robust clinical development program, primarily for Cushing's disease. The key trials are summarized below.

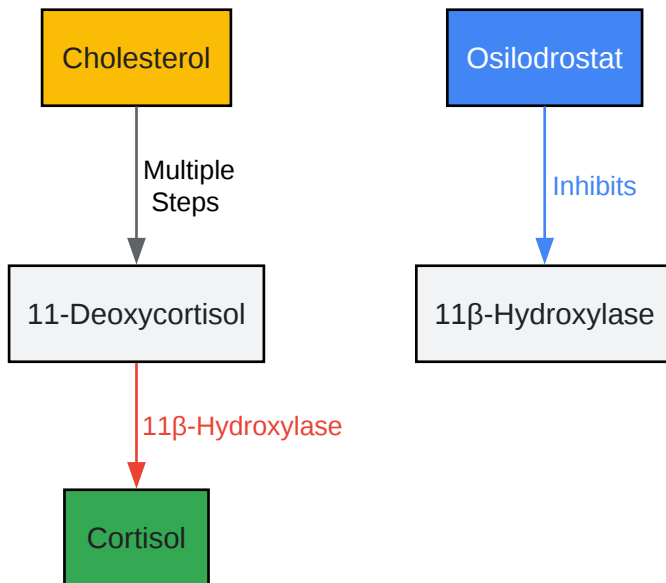
Trial Identifier	Phase	Design	Key Efficacy Results	Key Safety Findings
LINC 3 [3]	Phase III	Multicenter, open-label, included a double-blind, randomized withdrawal period in 137 patients with persistent/recurrent Cushing's disease [3].	<ul style="list-style-type: none">At week 34, 86% of pts on osilodrostat maintained normal UFC vs. 29% on placebo [3].Improvements in weight, BP, cholesterol, and glucose metrics [3].	Most common AEs related to hypocortisolism ; managed via dose adjustment. Other AEs: hypertension (\approx 10%), hypokalemia (13%), androgen-related effects in females (\approx 10%) [3].
LINC 4 [2] [3]	Phase III	Multicenter; 12-week double-blind, placebo-controlled period, followed by a 36-week open-label treatment period [2] [3].	<ul style="list-style-type: none">At week 12, 77% of osilodrostat pts achieved UFC normalization vs. 8% in placebo group [2] [3].At week 36, 80.8% maintained mean UFC normalization [3].	Favorable safety profile confirmed. Common AEs: reduced appetite, arthralgia, nausea [3].

Mechanism of Action & Experimental Protocol

Mechanism: **Osilodrostat** is a potent, reversible inhibitor of the enzyme **11 β -hydroxylase** [2] [3] [4]. This enzyme catalyzes the final step of cortisol biosynthesis in the adrenal cortex. By inhibiting 11 β -hydroxylase, **osilodrostat** effectively reduces the production and secretion of cortisol, addressing the underlying hypercortisolemia in Cushing's syndrome [2] [4].

The following diagram illustrates the drug's specific molecular target in the adrenal steroid synthesis pathway:

Adrenal Cortex Steroid Synthesis



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Typical Dosing Protocol: Clinical trials and real-world studies indicate a standard dosing and monitoring approach [3] [4]:

- **Initiation:** The recommended starting dose is **2 mg twice daily** [4].
- **Titration:** The dose should be individually titrated based on the patient's response (as measured by 24-hour Urinary Free Cortisol levels) and tolerability. The dose may be increased every 1-2 weeks until adequate biochemical control is achieved.
- **Monitoring:**
 - **Efficacy:** Regular measurement of **24-hour Urinary Free Cortisol (UFC)** is the primary biomarker for monitoring biochemical response [3] [4].
 - **Safety:** Close monitoring for signs of **hypocortisolism** and **adrenal insufficiency** is critical. Electrolyte levels (particularly potassium) should also be monitored due to the risk of hypokalemia related to the accumulation of hormone precursors [3].

Key Takeaways for Professionals

- **Broadened Application:** The 2025 label expansion significantly increases **osilodrostat**'s utility, making it a viable option for a wider range of Cushing's syndrome patients beyond just the Cushing's disease subtype [2].

- **Individualized Dosing:** There is **no correlation** between the pre-treatment level of hypercortisolism and the final **osilodrostat** dose required for disease control. Dosing must be highly individualized based on frequent UFC monitoring and clinical assessment [3] [4].
- **Real-World Evidence:** Findings from the **ILLUSTRATE** study confirm the drug's effectiveness and safety in routine clinical practice across various Cushing's syndrome etiologies, with dosing patterns reflecting individualized treatment approaches [4].

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References

1. Isturisa (osilodrostat) FDA Approval History [drugs.com]
2. FDA Approves Label Expansion for Osilodrostat ... - HCPLive [hcplive.com]
3. Osilodrostat in Cushing's disease: the management of its ... [pmc.ncbi.nlm.nih.gov]
4. Osilodrostat Treatment of Cushing Syndrome in Real-World ... [pmc.ncbi.nlm.nih.gov]

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